Cas no 105029-41-2 (Butanediamide,N1-[(16S)-16,21-diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]-,(2S)-)
![Butanediamide,N1-[(16S)-16,21-diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]-,(2S)- structure](https://it.kuujia.com/scimg/cas/105029-41-2x500.png)
105029-41-2 structure
Nome del prodotto:Butanediamide,N1-[(16S)-16,21-diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]-,(2S)-
Butanediamide,N1-[(16S)-16,21-diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]-,(2S)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Butanediamide,N1-[(16S)-16,21-diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]-,(2S)-
- argiopine
- Butanediamide,N1-[(16S)-16,21-diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]ami
- Butanediamide,N1-[(16S)-16,21-diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl]-2-[[2-...
- N-[5-[3-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propylamino]propylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide
- N~1~-[5-({3-[(3-{[N~5~-(diaminomethylidene)-L-ornithyl]amino}propyl)amino]propyl}amino)pentyl]-N~2~-[(2,4-dihydroxyphenyl)acetyl]-L-aspartamide
- argiotoxin
- Argiotoxin636
- GTPL4138
- Butanediamide, N1-(16,21-diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl)-2-(((2,4-dihydroxyphenyl)acetyl)amino)-, (S-(R*,R*))-
- argiotoxin 636
- AR 636
- 108687-79-2
- N~1~-{5-[(3-{[3-(L-arginylamino)propyl]amino}propyl)amino]pentyl}-N~2~-[(2,4-dihydroxyphenyl)acetyl]-L-aspartamide
- (2S)-N-(5-{[3-({3-[(2S)-2-amino-5-[(diaminomethylidene)amino]pentanamido]propyl}amino)propyl]amino}pentyl)-2-[2-(2,4-dihydroxyphenyl)acetamido]butanediamide
- 105029-41-2
- CHEMBL1098240
- DTXSID60909308
- AR636
- N~1~-(16,21-Diamino-15-hydroxy-21-imino-6,10,14,20-tetraazahenicos-14-en-1-yl)-2-{[2-(2,4-dihydroxyphenyl)-1-hydroxyethylidene]amino}butanediimidic acid
- (S-(R*,R*))-N1-(16,21-Diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl)-2-(((2,4-dihydroxyphenyl)acetyl)amino)butanediamide
- Q20888492
- Argiotoxin-636
- CHEBI:34541
- ArgTX-636
- Argiopin
- AR-636
- (2S)-N-[5-[3-[3-[[(2S)-2-amino-5-guanidino-pentanoyl]amino]propylamino]propylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide
- LU7
- (2S)-N-[5-[3-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propylamino]propylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide
- BDBM50316373
- SCHEMBL17014644
-
- Inchi: 1S/C29H52N10O6/c30-22(7-4-15-38-29(32)33)27(44)36-16-6-13-35-12-5-11-34-10-2-1-3-14-37-28(45)23(19-25(31)42)39-26(43)17-20-8-9-21(40)18-24(20)41/h8-9,18,22-23,34-35,40-41H,1-7,10-17,19,30H2,(H2,31,42)(H,36,44)(H,37,45)(H,39,43)(H4,32,33,38)/t22-,23-/m0/s1
- Chiave InChI: FTNICLJXPYLDAH-GOTSBHOMSA-N
- Sorrisi: O=C([C@H](CC(N)=O)NC(CC1C=CC(=CC=1O)O)=O)NCCCCCNCCCNCCCNC([C@H](CCC/N=C(\N)/N)N)=O
Proprietà calcolate
- Massa esatta: 636.40756
- Massa monoisotopica: 636.407129
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 11
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 45
- Conta legami ruotabili: 25
- Complessità: 905
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 285
- XLogP3: -2.8
Proprietà sperimentali
- Densità: 1.35
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.62
- PSA: 282.83
- LogP: 4.29680
Butanediamide,N1-[(16S)-16,21-diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]-,(2S)- Letteratura correlata
-
1. Synthesis of (1S,2R)-1-phenyl-2-[(S)-1-aminoalkyl]-N,N-diethylcyclopropanecarboxamides as novel NMDA receptor antagonists having a unique NMDA receptor subtype selectivityYuji Kazuta,Ryuichi Tsujita,Shigeo Uchino,Noriko Kamiyama,Daisuke Mochizuki,Kanako Yamashita,Yutaka Ohmori,Akitake Yamashita,Tamotsu Yamamoto,Shinich Kohsaka,Akira Matsuda,Satoshi Shuto J. Chem. Soc. Perkin Trans. 1 2002 1199
-
Roberto G. S. Berlinck,Stelamar Romminger Nat. Prod. Rep. 2016 33 456
-
Dan-Bi Sung,Jong Seok Lee RSC Med. Chem. 2023 14 412
-
Michael North Contemp. Org. Synth. 1996 3 323
-
Toshiyuki Kowada,Hiroki Maeda,Kazuya Kikuchi Chem. Soc. Rev. 2015 44 4953
105029-41-2 (Butanediamide,N1-[(16S)-16,21-diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]-,(2S)-) Prodotti correlati
- 1260590-83-7((R)-a-(Fmoc-amino)-4-fluoro-benzenebutanoic acid)
- 2229355-26-2(2-(2-bromoethyl)-5-fluoro-N,N-dimethylaniline)
- 2648948-37-0(2-amino-7,7-difluorospiro3.5nonane-2-carboxylic acid hydrochloride)
- 276669-80-8(Boronic acid, B-[3-[[3-(trifluoromethyl)benzoyl]amino]phenyl]-)
- 2248272-85-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoate)
- 9002-89-5(Polyvinyl alcohol)
- 1448045-08-6(N-(4-chlorophenyl)methyl-4-methanesulfonylpiperidine-1-carboxamide)
- 2172196-99-3(3-({2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}methyl)pentanoic acid)
- 104833-43-4(D-Glucitol,1-amino-1-deoxy-, hydrochloride (1:1))
- 2172153-07-8(2-oxo-2H,4H,5H,6H,7H,7aH-thieno3,2-cpyridine-5-sulfonyl chloride)
Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
